3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound features a pyrimido[5,4-b]indol-4(5H)-one core, a 3-oxopropyl linker, and a 4-(2-fluorophenyl)piperazine substituent. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the piperazine moiety is common in central nervous system (CNS)-targeting agents due to its affinity for neurotransmitter receptors .
Properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-17-6-2-4-8-19(17)27-11-13-28(14-12-27)20(30)9-10-29-15-25-21-16-5-1-3-7-18(16)26-22(21)23(29)31/h1-8,15,26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIOJLFVCMDBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits significant biological activity, particularly in the context of neuropharmacology and cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.43 g/mol. The structure includes a pyrimidine ring fused with an indole, which is characteristic of many biologically active compounds.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
-
Monoamine Oxidase Inhibition :
- A related series of compounds containing the 2-fluorophenyl piperazine moiety have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. Specifically, compounds similar to our target have shown potent inhibition against MAO-B with IC50 values as low as 0.013 µM, indicating a strong potential for treating neurodegenerative disorders like Alzheimer's disease .
- Anticancer Properties :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible and competitive inhibitor of MAO-B, which is vital for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological effects .
- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through mechanisms that involve oxidative stress or disruption of cellular signaling pathways. Further studies are needed to elucidate these pathways in detail.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of related compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . It features a pyrimidine ring fused with an indole structure, which is often associated with various biological activities. The presence of a piperazine moiety contributes to its interaction with biological targets, particularly in the central nervous system and cancer treatment.
Anticancer Properties
Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against a range of cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds for their ability to inhibit tumor growth. In vitro studies suggest that this compound exhibits significant growth inhibition rates in various human tumor cells, indicating its potential as a lead candidate in cancer therapy .
Neuropharmacological Effects
The piperazine derivative structure of the compound suggests potential applications in treating psychiatric disorders. Compounds containing piperazine rings have been extensively studied for their effects on serotonin and dopamine receptors, making them candidates for antidepressant and anxiolytic therapies. Preliminary data indicate that this compound may modulate neurotransmitter systems, although further pharmacological studies are necessary to elucidate these effects fully .
Case Studies and Research Findings
- Antitumor Activity : In a study published by MDPI, a related compound demonstrated significant antimitotic activity against human tumor cells with IC50 values indicating strong efficacy . These findings support the hypothesis that similar structural compounds can inhibit cancer cell proliferation effectively.
- Neuropharmacology : Research exploring the neuropharmacological profile of piperazine derivatives has shown promising results in modulating anxiety-related behaviors in animal models. This suggests that the compound may have therapeutic potential for anxiety disorders .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
All analogs share the pyrimido[5,4-b]indol-4(5H)-one scaffold, which contributes to planar aromaticity and π-π stacking interactions. Key differences lie in substituents on the piperazine, linker groups, and additional aryl modifications.
Comparative Analysis of Key Derivatives
Table 1: Structural Features of Pyrimido[5,4-b]indol-4(5H)-one Derivatives
Functional Implications of Structural Differences
- Aryl Substituents :
- Linker Groups: 3-Oxopropyl vs. 2-Oxoethyl: The longer chain in the target compound may improve conformational flexibility for receptor binding .
- Piperazine/Piperidine Modifications :
Inferred Pharmacological and Physicochemical Properties
Table 2: Predicted Properties Based on Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
